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Compound of Interest

Compound Name: 2-Phenylbutanal

Cat. No.: B1594068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-
Phenylbutanal (CAS No: 2439-43-2), a key organic compound. The following sections detail

its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols typically employed for their acquisition. This information is

crucial for the identification, characterization, and quality control of 2-Phenylbutanal in
research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 2-Phenylbutanal are

presented below.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Phenylbutanal provides information about the chemical

environment of the hydrogen atoms in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

9.7 s 1H -
Aldehydic proton

(-CHO)

7.4–7.2 m 5H -
Aromatic protons

(C₆H₅)

3.44–3.38 m 1H -
Methine proton (-

CH)

2.19–2.05 dt 1H 14.3, 7.0
Methylene proton

(-CH₂)

1.84–1.69 dt 1H 14.0, 7.1
Methylene proton

(-CH₂)

0.91 t 3H 7.4
Methyl protons (-

CH₃)

Data sourced from a study published in the Journal of Medicinal Chemistry.[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their electronic environments.
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Chemical Shift (δ) ppm Assignment

~200 Aldehydic Carbonyl (C=O)

~138 Aromatic C (quaternary)

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~55 Methine Carbon (-CH)

~25 Methylene Carbon (-CH₂)

~12 Methyl Carbon (-CH₃)

Note: The provided ¹³C NMR data is predicted based on typical chemical shift values for the

functional groups present in 2-Phenylbutanal, as experimental data was not available in the

searched literature.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

~3080-3030 Medium Aromatic C-H Stretch

~2970-2870 Medium Aliphatic C-H Stretch

~2720 and ~2820 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1725 Strong
Carbonyl (C=O) Stretch of

Aldehyde

~1600, ~1495, ~1450 Medium-Weak Aromatic C=C Bending

~750 and ~700 Strong
Monosubstituted Benzene

Ring Bending
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Note: The provided IR data is based on characteristic absorption frequencies for the functional

groups in 2-Phenylbutanal, as a detailed experimental peak table was not available in the

searched literature.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The data provides information about the molecular weight

and fragmentation pattern of the compound.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

148 Moderate [M]⁺ (Molecular Ion)

119 High [M - CHO]⁺

91 Base Peak [C₇H₇]⁺ (Tropylium ion)

108 - -

Data partially sourced from PubChem, with m/z 91 identified as the top peak.[1]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a liquid

organic compound such as 2-Phenylbutanal.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of 2-Phenylbutanal (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in an NMR tube. A small quantity of a reference

standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift

scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is

typically operated at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz

is common. A series of radiofrequency pulses are applied to the sample, and the resulting

free induction decay (FID) signal is recorded.
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Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration

of the peaks in the ¹H NMR spectrum is performed to determine the relative number of

protons.

FT-IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like 2-Phenylbutanal, the simplest method is to

place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin

film.

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the plates

themselves.

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample

holder. The infrared beam is passed through the sample, and the transmitted radiation is

measured by a detector.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

GC-MS Protocol
Sample Preparation: A dilute solution of 2-Phenylbutanal is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).

Gas Chromatography (GC): A small volume of the sample solution (typically 1 µL) is injected

into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column. The components of the sample are separated based on their boiling points

and interactions with the stationary phase of the column.

Mass Spectrometry (MS): As each component elutes from the GC column, it enters the mass

spectrometer. The molecules are ionized, typically by electron impact (EI), which causes

them to fragment. The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio.
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Data Analysis: A mass spectrum is generated for each component, showing the relative

abundance of the different fragment ions. The retention time from the GC and the

fragmentation pattern from the MS are used to identify the compound.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Phenylbutanal.
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Workflow for Spectroscopic Analysis of 2-Phenylbutanal
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Caption: General workflow for the spectroscopic analysis of 2-Phenylbutanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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